6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring, with a hydroxymethyl group attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclization reactions . Another method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalytic systems and optimized reaction conditions is crucial for large-scale production. The choice of solvents, temperature, and reaction time are carefully controlled to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Similar structure but with a ketone group instead of a hydroxymethyl group.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Contains a nitrile group instead of a hydroxymethyl group.
2,3-Cyclopentenopyridine: Lacks the hydroxymethyl group and has a simpler structure.
The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-4-7-2-1-3-9(7)10-8/h4-5,11H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUESFONGZCDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243398 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221137-11-7 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221137-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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